Class-Level α1-AR Affinity Reference Frame
Although direct Ki data for the target compound are not published, the chemotype provides a quantitative performance baseline. In the Betti et al. series, the most potent alkoxyarylpiperazine-pyridazinones achieved α1-AR Ki values of 0.28–0.93 nM (compounds 5, 15, 17) with α2/α1 selectivity ratios of 111–203 [1]. This demonstrates that the pyridazinone-piperazine scaffold is capable of subnanomolar α1-AR engagement. The 3-chlorophenyl substituent replaces the alkoxy group found in those leads, which is predicted to shift affinity and selectivity according to the pharmacophoric model described in the same study. Actual binding values for the target await experimental determination.
| Evidence Dimension | α1-adrenoceptor binding affinity (Ki) and α2/α1 selectivity ratio |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 794574-36-0 |
| Comparator Or Baseline | Compound 17 (from Betti 2006): Ki α1-AR = 0.28 nM; α2/α1 = 111. Compound 5: Ki = 0.35 nM; α2/α1 = 203 |
| Quantified Difference | Cannot be calculated without target data; chemotype baseline established at 0.28–0.93 nM |
| Conditions | Radioligand binding assays: [3H]prazosin (α1-AR), [3H]rauwolscine (α2-AR) on rat cerebral cortex |
Why This Matters
For procurement targeting α1-AR research, this chemotype has validated subnanomolar potential, making the compound a relevant SAR probe; however, lack of direct data means users must experimentally profile this specific substitution pattern.
- [1] Betti L, et al. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward α1-, α2-adrenergic and 5-HT1A serotoninergic receptors. Bioorg Med Chem. 2006;14(8):2828-2836. doi:10.1016/j.bmc.2005.12.009 View Source
